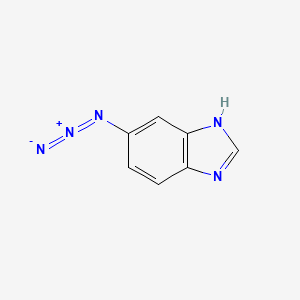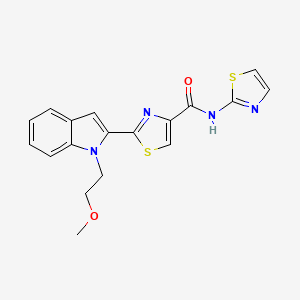
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques like X-ray crystallography, NMR, IR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the compound’s reactivity with other substances, its stability, and the products it forms during chemical reactions.Physical And Chemical Properties Analysis
This includes studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, redox potential, etc.科学的研究の応用
Potential Cannabinoid Receptor Activity
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide has been identified in a seizure by German customs authorities, alongside other novel compounds with potential cannabinoid receptor activity. This suggests possible research applications in understanding cannabinoid receptor interactions and effects (Westphal et al., 2015).
Antimicrobial and Antifungal Activity
Research has demonstrated that certain thiazolidine-2,4-dione carboxamide derivatives exhibit weak to moderate antibacterial and antifungal activities. This points to the potential use of related compounds, like 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide, in antimicrobial research (Abd Alhameed et al., 2019).
Anti-Inflammatory and Analgesic Agents
Novel derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized for potential use as anti-inflammatory and analgesic agents. These findings suggest the possible research applications of 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Anticancer Activity
A series of 3,5-bis(indolyl)-1,2,4-thiadiazoles, which have structural similarities to the compound , have been synthesized and evaluated for cytotoxicity against human cancer cell lines. This indicates potential research applications in anticancer drug development (Kumar et al., 2011).
Solid Phase Synthesis
The solid phase synthesis of 2-amino-5-carboxamide thiazole derivatives, a process relevant to the synthesis of compounds like 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide, has been studied. This research is important for pharmaceutical and chemical synthesis applications (Kim et al., 2019).
Cytotoxicity and Anticancer Agents
Novel 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the potential of similar compounds in anticancer research (Hassan et al., 2014).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
将来の方向性
This involves speculating on potential future applications or areas of study for the compound based on its properties and activities.
特性
IUPAC Name |
2-[1-(2-methoxyethyl)indol-2-yl]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S2/c1-24-8-7-22-14-5-3-2-4-12(14)10-15(22)17-20-13(11-26-17)16(23)21-18-19-6-9-25-18/h2-6,9-11H,7-8H2,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPYSIPPAPDMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(thiazol-2-yl)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2977904.png)
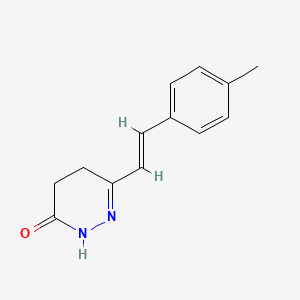
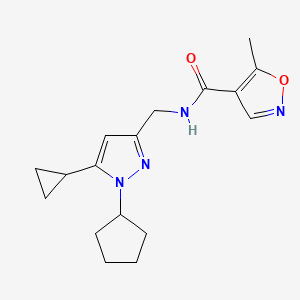
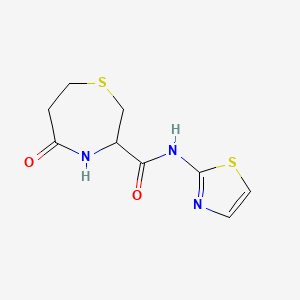
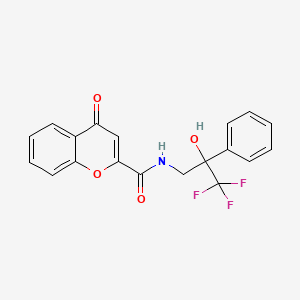
![2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2977914.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2977916.png)
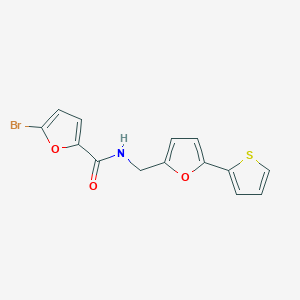
![[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2977919.png)
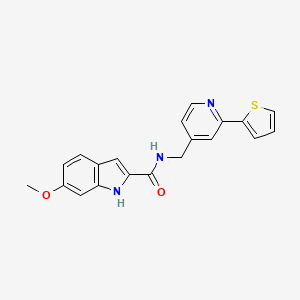
![2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2977921.png)
![2-chloro-N-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977924.png)
![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2977925.png)
